molecular formula C24H26O5 B15290642 (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B15290642
M. Wt: 394.5 g/mol
InChI Key: HHMIQDMKWLWYAL-HOUBMWHVSA-N
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Description

(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound with a unique structure that includes benzyloxy groups, ethynyl groups, and a tetrahydrofuro[2,3-d][1,3]dioxole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuro[2,3-d][1,3]dioxole core, followed by the introduction of benzyloxy and ethynyl groups. Common reagents used in these reactions include benzyl bromide, sodium hydride, and acetylene gas. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The benzyloxy groups can be reduced to form benzyl alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the benzyloxy groups can yield benzyl alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in the field of cancer research.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The benzyloxy groups may interact with proteins or enzymes, altering their activity. The ethynyl group could participate in covalent bonding with nucleophilic sites in biological molecules, leading to changes in their function. The overall effect of the compound would depend on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3aR,5R,6S,6aR)-6-(benzyloxy)-5-((benzyloxy)methyl)-5-ethynyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole: is unique due to its combination of benzyloxy and ethynyl groups.

    This compound: has structural similarities with other compounds containing tetrahydrofuro[2,3-d][1,3]dioxole cores, but the presence of benzyloxy and ethynyl groups sets it apart.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole

InChI

InChI=1S/C24H26O5/c1-4-24(17-25-15-18-11-7-5-8-12-18)21(26-16-19-13-9-6-10-14-19)20-22(29-24)28-23(2,3)27-20/h1,5-14,20-22H,15-17H2,2-3H3/t20-,21+,22+,24-/m1/s1

InChI Key

HHMIQDMKWLWYAL-HOUBMWHVSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]([C@](O[C@@H]2O1)(COCC3=CC=CC=C3)C#C)OCC4=CC=CC=C4)C

Canonical SMILES

CC1(OC2C(C(OC2O1)(COCC3=CC=CC=C3)C#C)OCC4=CC=CC=C4)C

Origin of Product

United States

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